

Murepavadin formulation and preparation for laboratory use

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Compound of Interest

Compound Name: Murepavadin

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Murepavadin: Formulation and Laboratory Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murepavadin (POL7080) is a novel, first-in-class peptidomimetic antibiotic specifically targeting the outer membrane protein LptD of *Pseudomonas aeruginosa*.^{[1][2]} This unique mechanism of action, involving the disruption of lipopolysaccharide (LPS) transport, results in potent bactericidal activity against a broad range of *P. aeruginosa* isolates, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.^{[1][3][4]} **Murepavadin** is a synthetic, cyclic 14-amino-acid peptide based on the protegrin I template.^{[1][5]} Its high specificity for *P. aeruginosa* makes it a promising candidate for targeted therapy, potentially minimizing the impact on the patient's commensal microbiota.^[6] These application notes provide detailed protocols for the formulation, preparation, and use of **Murepavadin** in a laboratory setting.

Physicochemical Properties and Formulation

Murepavadin is typically supplied as a trifluoroacetic acid (TFA) salt for research purposes.^[7] ^[8] Key physicochemical properties are summarized below.

Property	Value	Reference
Molecular Formula	C73H112N22O16	[9]
Molecular Weight	1553.84 g/mol	[9]
Appearance	Solid Powder	[9]
Solubility	10 mM in DMSO	[9]

Preparation of Stock Solutions

Materials:

- **Murepavadin** (TFA salt) powder
- Dimethyl sulfoxide (DMSO), sterile
- Sterile, nuclease-free water
- Sterile, polypropylene microcentrifuge tubes or vials

Protocol:

- Aseptic Technique: All procedures should be performed in a laminar flow hood using sterile techniques to prevent contamination.
- Calculating the Amount of **Murepavadin**: To prepare a 10 mM stock solution, use the following calculation:
 - $\text{Mass (mg)} = 10 \text{ mM} \times 1553.84 \text{ g/mol} \times \text{Volume (L)}$
 - For example, to prepare 1 mL of a 10 mM stock solution, dissolve 1.55 mg of **Murepavadin** in 1 mL of DMSO.
- Dissolution:
 - Carefully weigh the required amount of **Murepavadin** powder.

- Add the appropriate volume of DMSO to the vial containing the **Murepavadin** powder.
- Gently vortex or sonicate until the powder is completely dissolved.[\[10\]](#)
- Storage:
 - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
 - Store stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.[\[10\]](#)

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[\[7\]](#)[\[8\]](#)

Materials:

- **Murepavadin** stock solution (10 mM in DMSO)
- *Pseudomonas aeruginosa* isolates
- Cation-adjusted Mueller-Hinton Broth (CA-MHB)
- Sterile 96-well microtiter plates
- Spectrophotometer or microplate reader

Protocol:

- Preparation of **Murepavadin** Working Solutions:
 - Prepare a series of 2-fold serial dilutions of the **Murepavadin** stock solution in CA-MHB. The final concentrations should typically range from 0.008 to 16 µg/mL. Note that the concentration of DMSO should not exceed 1% in the final assay.
- Bacterial Inoculum Preparation:

- Culture *P. aeruginosa* overnight on an appropriate agar medium.
- Inoculate a few colonies into fresh CA-MHB and incubate at 37°C with shaking until the culture reaches an optical density at 600 nm (OD600) corresponding to approximately 1×10^8 CFU/mL.
- Dilute the bacterial suspension in CA-MHB to achieve a final inoculum density of approximately 5×10^5 CFU/mL in the microtiter plate wells.
- Assay Setup:
 - Add 50 µL of the appropriate **Murepavadin** working solution to each well of the 96-well plate.
 - Add 50 µL of the prepared bacterial inoculum to each well.
 - Include a growth control (bacteria in CA-MHB without **Murepavadin**) and a sterility control (CA-MHB only).
- Incubation:
 - Incubate the plates at 37°C for 16-20 hours.
- MIC Determination:
 - The MIC is defined as the lowest concentration of **Murepavadin** that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the OD600.

Quantitative Data Summary:

Parameter	Value	Reference
MIC50 against <i>P. aeruginosa</i>	0.12 mg/L	[3][5]
MIC90 against <i>P. aeruginosa</i>	0.12 - 0.25 mg/L	[1][3]
MIC against reference strain PA14	0.0625 µg/mL	[11]

Time-Kill Assay

This assay determines the bactericidal activity of **Murepavadin** over time.

Materials:

- **Murepavadin** stock solution
- *Pseudomonas aeruginosa* isolates
- CA-MHB
- Sterile culture tubes
- Phosphate-buffered saline (PBS)
- Agar plates for colony counting

Protocol:

- Inoculum Preparation: Prepare a bacterial inoculum as described for the MIC assay, adjusting the final concentration to approximately 5×10^5 to 5×10^6 CFU/mL in CA-MHB.
- Assay Setup:
 - Prepare culture tubes containing CA-MHB with **Murepavadin** at the desired concentrations (e.g., 0.5 µg/mL, 1x MIC, 2x MIC, 4x MIC).^{[7][8]}
 - Include a growth control tube without **Murepavadin**.
- Incubation and Sampling:
 - Inoculate each tube with the prepared bacterial suspension.
 - Incubate the tubes at 37°C with shaking.
 - At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
- Viable Cell Counting:

- Perform serial dilutions of the collected aliquots in sterile PBS.
- Plate the dilutions onto appropriate agar plates.
- Incubate the plates at 37°C for 18-24 hours.
- Count the number of colonies (CFU/mL) on each plate.
- Data Analysis: Plot the log₁₀ CFU/mL versus time for each **Murepavadin** concentration and the growth control. A ≥ 3 -log₁₀ reduction in CFU/mL compared to the initial inoculum is considered bactericidal.

Quantitative Data Summary:

Murepavadin Concentration	Time to Bactericidal Effect	Reference
32 mg/L	1-5 hours against 95.4% of strains	[12]
0.5 µg/mL (in combination)	Significant reduction at 8 hours	[7]

In Vivo Efficacy in a Murine Pneumonia Model

This protocol provides a general framework for assessing the in vivo efficacy of **Murepavadin**. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

Materials:

- **Murepavadin** formulated for in vivo administration (e.g., in saline)
- Pathogen-free mice (e.g., C57BL/6)
- *Pseudomonas aeruginosa* strain
- Anesthetic
- Intranasal or intratracheal administration equipment

Protocol:

- Infection:
 - Anesthetize the mice.
 - Inoculate the mice intranasally or intratracheally with a predetermined lethal or sublethal dose of *P. aeruginosa* (e.g., 4×10^6 CFU).[\[7\]](#)[\[13\]](#)
- Treatment:
 - At a specified time post-infection (e.g., 3 hours), administer **Murepavadin** via the desired route (e.g., intranasally, subcutaneously, or intravenously).[\[7\]](#)[\[13\]](#) Doses can range from 0.25 mg/kg to 100 mg/kg depending on the infection model and study objectives.[\[7\]](#)[\[14\]](#)
 - Include a vehicle control group.
- Monitoring and Endpoint:
 - Monitor the mice for clinical signs of illness and survival over a defined period.
 - At the study endpoint (e.g., 16 hours post-infection), euthanize the mice.[\[7\]](#)
- Bacterial Load Determination:
 - Aseptically harvest the lungs and/or other relevant organs.
 - Homogenize the tissues in sterile PBS.
 - Perform serial dilutions of the homogenates and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).

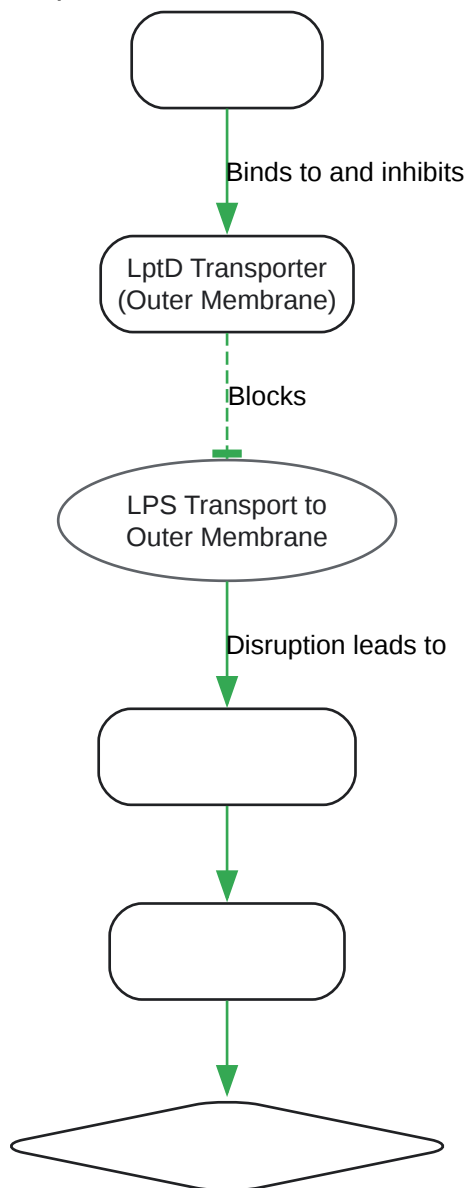
Quantitative Data Summary:

Animal Model	Murepavadin Dose	Outcome	Reference
Murine Sepsis	0.25 - 0.55 mg/kg	ED50	[1]
Murine Pneumonia	0.25 mg/kg (intranasal)	Significant reduction in bacterial load	[7][11]
Murine Pneumonia	0.25 mg/kg + Amikacin (35 mg/kg)	Synergistic reduction in bacterial load	[13]

Mechanism of Action and Signaling Pathways

Murepavadin's primary mechanism of action is the inhibition of the LptD protein, which is essential for the transport of lipopolysaccharide (LPS) to the outer membrane of *P. aeruginosa*. [1][2] This disruption leads to the accumulation of LPS in the inner membrane, causing envelope stress and ultimately cell death.[11]

Murepavadin Mechanism of Action

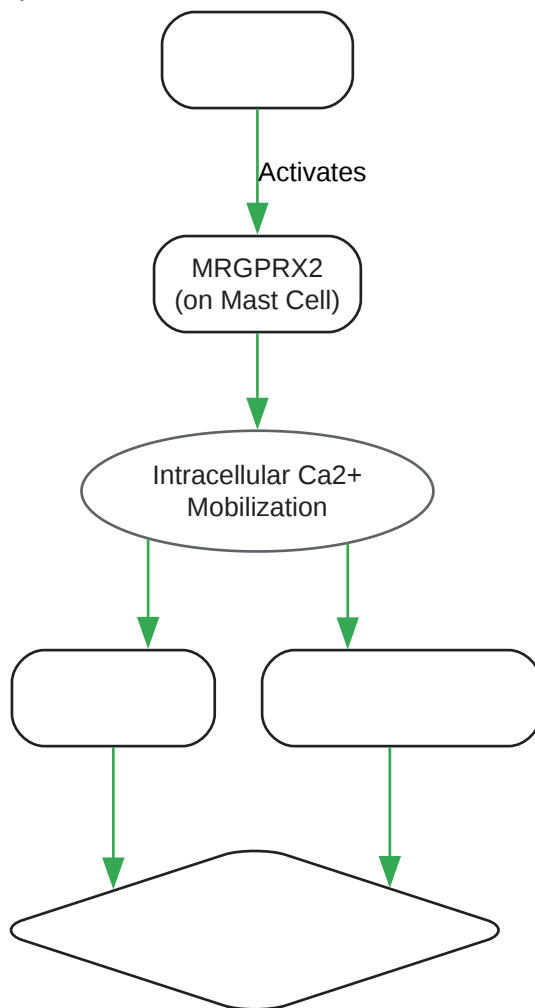


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Caption: **Murepavadin's** mechanism of action against *P. aeruginosa*.

In addition to its direct antibacterial activity, **Murepavadin** has been shown to activate mast cells through the Mas-related G protein-coupled receptor X2 (MRGPRX2).[9][15] This interaction triggers intracellular calcium mobilization, leading to degranulation and the release of pro-inflammatory chemokines, which can contribute to the host's immune response against the infection.[15]

Murepavadin Interaction with Host Mast Cells



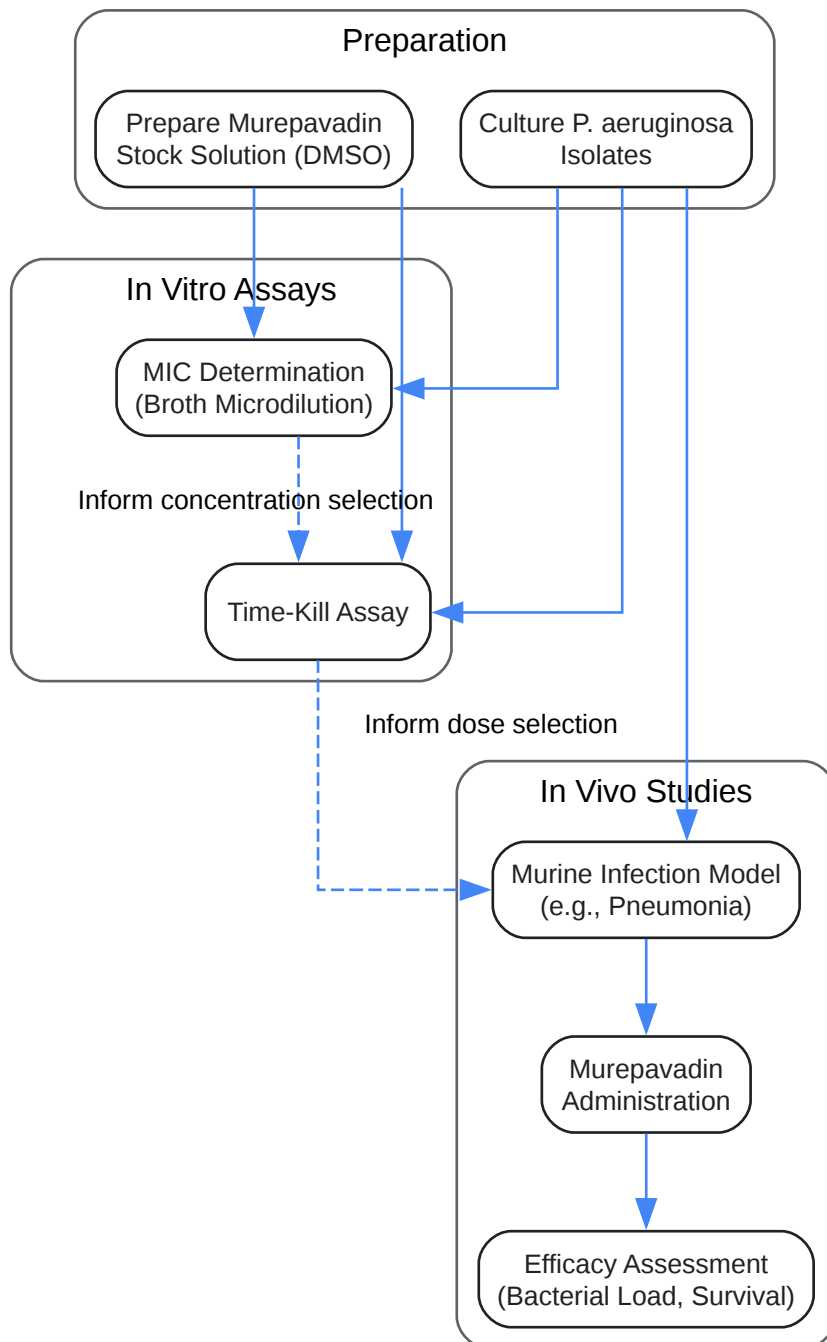
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Caption: **Murepavadin's** interaction with host mast cells via MRGPRX2.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating the antimicrobial properties of **Murepavadin** in a laboratory setting.

Murepavadin Antimicrobial Evaluation Workflow



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Caption: A typical experimental workflow for evaluating **Murepavadin**.

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